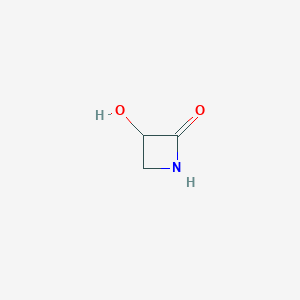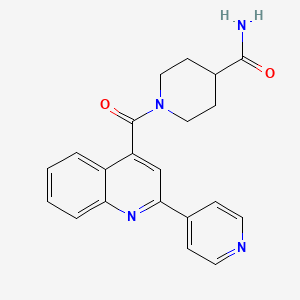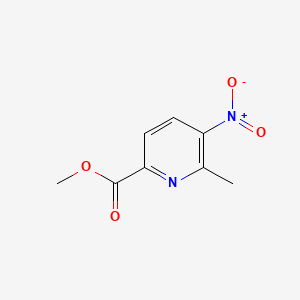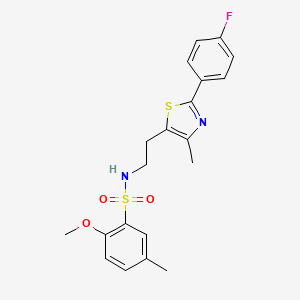
3-Hydroxyazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyazetidin-2-one is a chemical compound that has been used in various scientific research . It has been involved in a novel rearrangement with methyl dichlorophosphate, resulting in the formation of hydroxyimidazolidinone .
Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray crystallography . Its molecular formula is C3H5NO2 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, its reaction with methyl dichlorophosphate followed by quenching with water and work-up provided the hydroxyimidazolidinone . Another study reported the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle .Applications De Recherche Scientifique
Synthesis of 2-Substituted 3-Hydroxyazetidines
Hodgson, Pearson, and Thompson (2013) demonstrated that α-lithiation of N-thiopivaloylazetidin-3-ol followed by electrophile trapping facilitates the production of 2-substituted 3-hydroxyazetidines. This method provides generally good trans-diastereoselectivity, with the stereochemical outcome depending on the electrophile used. This process is significant in synthesizing diverse 3-hydroxyazetidines with potential applications in pharmaceuticals (Hodgson, Pearson, & Thompson, 2013).
Biohydroxylation Using Sphingomonas sp. HXN-200
Chang et al. (2002) reported on the hydroxylation of N-substituted azetidines and piperidines using Sphingomonas sp. HXN-200. This process resulted in high yields of 3-hydroxyazetidines and 4-hydroxypiperidines with excellent regioselectivity, highlighting the potential of biocatalysis in the efficient and selective synthesis of hydroxylated azetidines (Chang et al., 2002).
Antitumor Agents Targeting Tubulin
Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant inhibitory effects on tubulin polymerization and exhibited promising anticancer properties, particularly in breast cancer cells. This research underscores the therapeutic potential of 3-hydroxyazetidin-2-one derivatives as tubulin-targeting antitumor agents (Greene et al., 2016).
Rearrangement into 2-Oxazolines
Ruggeri et al. (2020) described a novel rearrangement sequence of 3-hydroxyazetidines into highly substituted 2-oxazolines. This transformation showcases the versatility of 3-hydroxyazetidines in synthesizing diverse heterocyclic compounds, which can have various applications in medicinal chemistry and drug discovery (Ruggeri, Dombrowski, Djurić, & Baxendale, 2020).
Medicinal Intermediates
Yang (2009) demonstrated the synthesis of medicinal intermediates using 1-(diphenylmethyl)-3-hydroxyazetidin. This research provides insight into the potential of this compound derivatives in the development of new pharmaceutical intermediates (Yang, 2009).
Orientations Futures
The future directions of 3-Hydroxyazetidin-2-one research could involve further exploration of its synthesis methods and potential applications in various fields. For instance, its use in the synthesis of a fluoroquinolone antibiotic suggests potential applications in pharmaceutical research . Additionally, its involvement in the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle suggests potential applications in green chemistry .
Mécanisme D'action
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific derivative or compound in which it is incorporated .
Mode of Action
The mode of action of 3-Hydroxyazetidin-2-one is largely dependent on its chemical structure and the context in which it is used. For instance, in one study, this compound was used in the synthesis of chiral cis-3-hydroxyazetidin-2-ones, where it underwent hydrolysis mediated by Porcine Pancreatic Lipase .
Biochemical Pathways
Given its use in the synthesis of various compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific context .
Pharmacokinetics
Its use in the synthesis of various compounds suggests that these properties may be influenced by the specific chemical structure of the resulting compound .
Result of Action
It has been used in the synthesis of various compounds, suggesting that its effects may vary depending on the specific derivative or compound in which it is incorporated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the synthesis of chiral cis-3-hydroxyazetidin-2-ones, the reaction conditions, such as the presence of a phosphate buffer and the temperature, were found to affect the outcome .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo various reactions, including hydrolysis . The enzymes, proteins, and other biomolecules that 3-Hydroxyazetidin-2-one interacts with are yet to be identified.
Molecular Mechanism
It is known that the compound can undergo reactions such as hydrolysis
Propriétés
IUPAC Name |
3-hydroxyazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-2-1-4-3(2)6/h2,5H,1H2,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSZKOGUBQJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58521-62-3 |
Source


|
| Record name | 3-hydroxyazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of synthesizing 3-Hydroxyazetidin-2-one derivatives?
A: 3-Hydroxyazetidin-2-ones are considered valuable building blocks in organic synthesis, particularly for pharmaceuticals. They are structurally similar to β-lactams, found in antibiotics like penicillin and cephalosporin, which are known for their broad-spectrum antibacterial activity. [, ] This structural similarity suggests potential for this compound derivatives to exhibit biological activity, making them attractive targets for drug discovery. []
Q2: What are the primary methods used for synthesizing 3-Hydroxyazetidin-2-ones?
A2: Current research highlights two main synthetic approaches:
Q3: How does the structure of the substituent at the C-3 position affect the synthesis of 3-Hydroxyazetidin-2-ones?
A: Research on the PPL-mediated hydrolysis of cis-3-(substituted acetoxy)azetidin-2-ones reveals that electron-withdrawing and electron-donating substituents on the ester functionality influence the reaction outcome. [] For instance, bromoacetoxy, propanyloxy, and formyloxy groups resulted in moderate to good yields (81-91%). [] This suggests that fine-tuning the electronic properties of the substituent could be key to optimizing the yield and selectivity of the enzymatic hydrolysis.
Q4: How is molecular modeling used in research on 3-Hydroxyazetidin-2-ones?
A: Molecular docking studies, particularly with pancreatic lipase (PDB ID: 1LBS), have been instrumental in understanding how different cis-3-(substituted acetoxy)azetidin-2-ones interact with the enzyme's active site. [] These simulations provide insights into the binding modes and the impact of structural modifications on binding affinity, guiding the design of more effective synthetic strategies and potentially more potent derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)
![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)
![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)
![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)



![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)
